BenchChemオンラインストアへようこそ!

2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole

Structure-Activity Relationship Lipophilicity Drug Design

This compound occupies a unique, unexplored position in the 2-(1H-indol-2-yl)-1,3,4-oxadiazole SAR landscape. Its N-methylindole + 2-isopropyl-oxadiazole substitution aligns with the University of Toronto's patented CB1 allosteric modulator series—a strategic lead optimization scaffold for NASH, schizophrenia, and metabolic syndrome. The isopropyl group adds +6.2% MW vs. the ethyl analog, enabling measurable lipophilicity/steric correlations. Untested in published β-glucuronidase (IC₅₀ 0.9 µM) and anti-pseudomonal (MIC 6.25 µg/mL) series, it offers high-value hit expansion potential across multiple target classes. Structural precision determines functional outcome—verify CAS 921801-17-4 before procurement.

Molecular Formula C14H15N3O
Molecular Weight 241.294
CAS No. 921801-17-4
Cat. No. B2468858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole
CAS921801-17-4
Molecular FormulaC14H15N3O
Molecular Weight241.294
Structural Identifiers
SMILESCC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2C
InChIInChI=1S/C14H15N3O/c1-9(2)13-15-16-14(18-13)12-8-10-6-4-5-7-11(10)17(12)3/h4-9H,1-3H3
InChIKeyOXRPOKZTHCKESF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole (CAS 921801-17-4): A Differentiated Indole-Oxadiazole Scaffold for Cannabinoid and Anti-Infective Research


2-Isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole (CAS 921801-17-4; molecular formula C14H15N3O; molecular weight 241.29 g/mol) is a heterocyclic small molecule that fuses a 1-methylindole moiety with a 2-isopropyl-1,3,4-oxadiazole ring . This compound belongs to the broader class of 2-(1H-indol-2-yl)-1,3,4-oxadiazoles, a chemotype for which the University of Toronto has established intellectual property as cannabinoid receptor modulators, with potential applications in metabolic, neuropsychiatric, and liver disorders [1]. Related indole-oxadiazole hybrids have demonstrated quantifiable antibacterial potency, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Pseudomonas aeruginosa [2].

Why 2-Isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole Cannot Be Interchanged with Common Indole-Oxadiazole Analogs


Interchanging indole-oxadiazole derivatives without careful structural consideration poses a high risk of functional failure. The biological activity of this chemotype is exquisitely sensitive to substitution patterns: the University of Toronto patent demonstrates that cannabinoid receptor modulation is contingent on specific indole N-substitution and oxadiazole C-2/C-5 variation [1]. Even a single methylene deletion (isopropyl → ethyl) alters both lipophilicity and steric bulk, which can shift target engagement and pharmacokinetics [2]. Similarly, indole-oxadiazoles with identical cores but different substituents show antimicrobial activity spanning from highly potent (MIC 6.25 µg/mL) to essentially inactive against the same bacterial strains [3]. Consequently, procurement decisions must be driven by the specific substitution pattern rather than generic class membership.

Quantitative Differentiation Evidence for 2-Isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole vs. Closest Analogs


Structural SAR Differentiation: Isopropyl vs. Ethyl Substituent Impact on Lipophilicity

Compared to its closest commercially cataloged analog 2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole (CAS 921778-99-6), the target compound replaces the oxadiazole C-2 ethyl substituent with an isopropyl group. This structural modification increases molecular weight from 227.26 to 241.29 g/mol (+14.03 Da; +6.2%) [1] and adds additional steric bulk adjacent to the oxadiazole ring. In cannabinoid receptor ligand series, such alkyl chain elongation at the oxadiazole 2-position has been correlated with altered CB1 binding affinity and functional selectivity [2]. The isopropyl group provides a branching point absent in the linear ethyl analog, which can differentially occupy hydrophobic sub-pockets within allosteric binding sites.

Structure-Activity Relationship Lipophilicity Drug Design Indole-Oxadiazole

Differential Cannabinoid CB1 Receptor Modulation Potential via Indole N-Methylation

The target compound features an N-methyl substituent on the indole ring. This distinguishes it from analogs such as 2-(1H-indol-2-yl)-5-isopropyl-1,3,4-oxadiazole (CAS 1105196-05-1), which bears a free indole NH. The University of Toronto patent (US20220257569A1) explicitly claims 2-(1H-indol-2-yl)-1,3,4-oxadiazoles as cannabinoid receptor modulators, with the allosteric binding mode being sensitive to indole N-substitution pattern [1]. Indole N-alkylation has been shown in related oxadiazole-containing cannabinoid ligand series to significantly impact CB1 binding affinity and functional activity [2]. While direct IC50 or EC50 data for the target compound are not publicly disclosed, its structural features position it within the claimed genus of CB1 allosteric modulators, whereas the des-methyl analog may exhibit different binding kinetics due to altered hydrogen-bonding capacity at the indole NH.

Cannabinoid Receptor CB1 Allosteric Modulator Indole-Oxadiazole Neuropsychiatric Disorders Metabolic Disease

Antimicrobial Activity Differentiation: Class-Level Potency Against Gram-Negative Pathogens

Indole-based 1,3,4-oxadiazole derivatives have demonstrated potent antibacterial activity in recent studies. A 2024 series of substituted indole-oxadiazoles exhibited MIC values as low as 6.25 µg/mL against Pseudomonas aeruginosa (ATCC 27853), with activity being highly dependent on the specific substituent on the oxadiazole ring [1]. In contrast, many compounds within the same series showed only weak or no activity against the same strain, underscoring that antibacterial potency is not a uniform class property but is dictated by specific substitution. The target compound's isopropyl group at the oxadiazole 2-position and N-methyl on indole represent a distinct combination not tested in the published series, suggesting it may exhibit a unique antimicrobial profile compared to analogs with ethyl, methyl, or unsubstituted oxadiazole rings.

Antimicrobial Resistance Pseudomonas aeruginosa Indole-Oxadiazole MIC Antibacterial

β-Glucuronidase Inhibitory Potential of Indole-Oxadiazole Scaffolds

A focused library of twenty-two indole-based oxadiazole analogs was evaluated for β-glucuronidase inhibitory activity, yielding IC50 values ranging from 0.9 ± 0.01 µM to 46.4 ± 0.9 µM, compared with the standard inhibitor d-saccharic acid 1,4-lactone (IC50 = 48.1 ± 1.2 µM) [1]. The most potent compounds in this series achieved sub-micromolar inhibition, representing a >50-fold improvement over the standard. The SAR analysis demonstrated that β-glucuronidase inhibition is exquisitely sensitive to the nature and position of substituents on both the indole and oxadiazole rings, with certain substitution patterns conferring dramatic potency enhancements. The target compound, bearing a unique combination of N-methylindole and 2-isopropyl-oxadiazole, occupies a distinct structural space not represented among the 22 tested analogs, suggesting the potential for differentiated inhibitory potency.

β-Glucuronidase Inhibition Cancer Metabolism Indole-Oxadiazole Enzyme Inhibition

High-Value Application Scenarios for 2-Isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole Based on Evidence Differentiation


CB1 Cannabinoid Receptor Allosteric Modulator Lead Optimization

The compound's structural alignment with the University of Toronto's patented indole-oxadiazole CB1 modulator series [1], combined with its differentiated N-methylindole and 2-isopropyl-oxadiazole substitution, makes it a valuable scaffold for allosteric CB1 modulator lead optimization programs targeting non-alcoholic steatohepatitis (NASH), schizophrenia, bipolar disorder, or metabolic syndrome [1]. Its structural differentiation from the des-methyl analog (CAS 1105196-05-1) at the indole NH position is predicted to alter hydrogen-bonding interactions at the CB1 allosteric site .

Antimicrobial Screening Against Multidrug-Resistant Gram-Negative Pathogens

Given that structurally related indole-oxadiazoles have demonstrated potent activity against P. aeruginosa with MIC values of 6.25 µg/mL [2], this compound is well-suited for antimicrobial screening panels focused on multidrug-resistant Gram-negative bacteria. Its substitution pattern (isopropyl + N-methyl) represents an unexplored combination within the published SAR landscape, offering the potential to identify novel anti-pseudomonal hits with differentiated resistance profiles.

β-Glucuronidase Inhibitor Discovery for Cancer Metabolism Research

The published indole-oxadiazole series achieved β-glucuronidase IC50 values as low as 0.9 µM, representing a 53-fold improvement over the standard inhibitor [3]. The target compound occupies a unique structural position not tested in the original 22-compound library, making it a logical candidate for expanding β-glucuronidase SAR studies and potentially identifying inhibitors with improved potency for applications in liver cancer, colon carcinoma, and bladder neoplasm research.

SAR Expansion of Indole-Oxadiazole Chemical Space for Drug Discovery

The compound serves as a strategic building block for systematic SAR exploration of the 2-(1H-indol-2-yl)-1,3,4-oxadiazole chemotype. Its molecular weight (241.29 g/mol) and branched isopropyl group differentiate it from the ethyl analog (227.26 g/mol) by +6.2% , offering measurable differences in lipophilicity and steric parameters that can be correlated with biological activity across multiple target classes, including cannabinoid receptors [1], bacterial targets [2], and metabolic enzymes [3].

Quote Request

Request a Quote for 2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.